Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1391733-30-4
VCID: VC4897462
InChI: InChI=1S/C15H17F2NO2/c1-14-10-18(8-7-12(14)15(14,16)17)13(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
SMILES: CC12CN(CCC1C2(F)F)C(=O)OCC3=CC=CC=C3
Molecular Formula: C15H17F2NO2
Molecular Weight: 281.303

Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

CAS No.: 1391733-30-4

Cat. No.: VC4897462

Molecular Formula: C15H17F2NO2

Molecular Weight: 281.303

* For research use only. Not for human or veterinary use.

Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate - 1391733-30-4

Specification

CAS No. 1391733-30-4
Molecular Formula C15H17F2NO2
Molecular Weight 281.303
IUPAC Name benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Standard InChI InChI=1S/C15H17F2NO2/c1-14-10-18(8-7-12(14)15(14,16)17)13(19)20-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Standard InChI Key QGSWWKRTZLCXSW-UHFFFAOYSA-N
SMILES CC12CN(CCC1C2(F)F)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Properties and Structural Characteristics

Core Structure and Functional Groups

The compound’s bicyclic framework consists of a fused azabicyclo[4.1.0]heptane system, where a nitrogen atom is embedded in the seven-membered ring. The 7,7-difluoro substitution introduces steric and electronic effects, enhancing metabolic stability and binding affinity in drug-receptor interactions . The benzyl carboxylate group facilitates further chemical modifications, such as hydrolysis to generate carboxylic acid derivatives for subsequent coupling reactions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight281.3 g/mol
SolubilitySoluble in DMSO; heating/sonication recommended for dissolution
Storage Conditions2–8°C (stable for 6 months at -80°C)
Physical FormPale-yellow to yellow-brown sticky oil/semi-solid

Synthesis and Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a key intermediate in synthesizing complex molecules targeting neurological disorders. Its rigid bicyclic scaffold mimics natural neurotransmitter structures, enabling precise interactions with receptors such as GABA, serotonin, and dopamine transporters . For example, fluorine atoms at the 7-position improve lipophilicity, enhancing blood-brain barrier penetration, while the benzyl ester group allows selective deprotection under controlled conditions .

Applications in Drug Development

  • Enzyme Inhibitors: The difluoro moiety contributes to increased selectivity and resistance to metabolic degradation, making it valuable in developing inhibitors for kinases or proteases .

  • Anxiety and Pain Therapeutics: Structural analogs derived from this compound are investigated for modulating CNS receptors, leveraging its ability to induce conformational changes in target proteins .

Hazard CodeDescriptionPrecautionary Measures
H302Harmful if swallowedP301+P312: Rinse mouth; seek medical help
H315Causes skin irritationP264: Wash hands thoroughly
H320Causes eye irritationP305+P351+P338: Rinse eyes cautiously
H335May cause respiratory irritationP284: Use respiratory protection

Source: Sigma-Aldrich Safety Data Sheet

Research Findings and Mechanistic Insights

Bioactivity and Target Engagement

Studies highlight the compound’s potential in modulating central nervous system pathways. For instance, fluorinated bicyclic amines often exhibit high affinity for monoamine transporters, suggesting utility in treating depression or chronic pain . The rigid bicyclic core restricts conformational flexibility, favoring specific binding modes over off-target interactions .

Comparative Analysis with Structural Analogues

CompoundKey DifferenceApplication Insight
Benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylateLinear piperidine vs. bicyclicReduced metabolic stability
(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylateTrifluoromethyl groupEnhanced lipophilicity

Data derived from structural similarity analyses

Stock Solution Preparation Guidelines

Parameter1 mg Stock Solution10 mg Stock Solution
Solvent Volume (mL)3.55 mL (1 mM)35.55 mL (10 mM)
Storage Conditions-80°C (6 months)-20°C (1 month)

Preparation requires DMSO as the primary solvent; aliquots should be stored separately to prevent degradation .

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